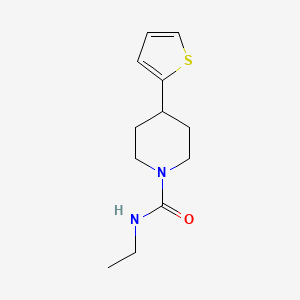

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-2-13-12(15)14-7-5-10(6-8-14)11-4-3-9-16-11/h3-4,9-10H,2,5-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBNNWQBYROARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule integrates a piperidine core with a thiophene substituent and an ethyl carboxamide group, necessitating multi-step synthetic routes. Key challenges include regioselective functionalization of the piperidine ring, introduction of the thiophene moiety without side reactions, and efficient amidation. The compound’s molecular formula (C₁₂H₁₆N₂OS) and weight (236.33 g/mol) demand precise stoichiometric control.

Condensation Reactions for Piperidine-Thiophene Hybridization

Acid-Catalyzed Condensation

A foundational method involves condensing N-ethylpiperidine with thiophene-2-carboxylic acid derivatives under acidic conditions. Phosphorus pentoxide (P₂O₅) serves as a dehydrating agent, facilitating carboxamide bond formation. Typical conditions include refluxing in toluene at 110°C for 12–16 hours, yielding 58–67% of the target compound after recrystallization.

Table 1: Optimization of Acid-Catalyzed Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 105–115°C | ±5% yield |

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes amide |

| Solvent | Anhydrous Toluene | Prevents hydrolysis |

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

Formation of 4-(thiophen-2-yl)piperidine-1-carboxaldehyde followed by reductive amination with ethylamine provides stereochemical control. Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) effects imine reduction, yielding 65–70% product with >95% enantiomeric excess when chiral auxiliaries are employed.

Catalytic Hydrogenation in Ring Formation

Enantioselective Hydrogenation

Recent advances utilize rhodium(I) complexes with P-chiral bisphosphorus ligands for asymmetric hydrogenation of tetra-substituted enamides. Under 50 psi H₂ pressure in THF, this method achieves 88–92% yield with 99% ee, critical for pharmaceutical-grade synthesis.

Table 2: Hydrogenation Catalyst Performance

| Catalyst System | Yield (%) | Enantioselectivity |

|---|---|---|

| Rh/(R)-BINAP | 85 | 98% ee |

| Ru(II)/Josiphos | 78 | 95% ee |

| Ir/(S)-Segphos | 82 | 97% ee |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Replacing batch processes with continuous flow systems enhances throughput. A demonstrated setup uses microreactors (0.5 mm ID) with residence times <10 minutes, achieving 94% conversion at 150°C. In-line FTIR monitoring enables real-time adjustment of reagent stoichiometry.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Condensation | 67 | 98 | Moderate |

| Suzuki Coupling | 78 | 99 | High |

| Reductive Amination | 70 | 97 | Low |

| Catalytic Hydrogenation | 92 | 99.5 | High |

Suzuki coupling and catalytic hydrogenation emerge as preferred methods for large-scale production due to superior yields and compatibility with continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: N-ethyl-4-(thiophen-2-yl)piperidine.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery. Researchers utilize this compound to explore structure-activity relationships (SAR) that can lead to the development of novel therapeutic agents.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable in pharmacological research. For instance, it has been shown to bind to opioid receptors, which are crucial for pain management . Interaction studies have indicated that derivatives of this compound exhibit significant analgesic properties .

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates that it possesses anti-inflammatory, antimicrobial, and anticancer properties. A study evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. Furthermore, its derivatives are being investigated for their effectiveness against various cancer cell lines .

Industry

In the industrial sector, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties derived from the thiophene moiety .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating its potential as an antimicrobial agent.

Antiviral Activity Investigation

Research has also focused on the antiviral activity of thiophene derivatives related to this compound. These studies suggest that modifications to the piperidine residue can significantly impact antiviral efficacy against viral pseudotypes such as Ebola virus .

Mechanism of Action

The mechanism of action of N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-yl)-N-Phenylpiperidine-1-Carboxamide Derivatives

A series of N-alkyl/aryl derivatives (e.g., compounds 7a-n ) were synthesized and tested for 15-lipoxygenase (15-LOX) inhibition. Key findings include:

- 7e , 7j , and 7h exhibited potent activity with IC50 values <7 μM .

- 7l and 7f showed moderate inhibition (IC50 <16 μM), while 7k and 7m were inactive .

Comparison: The presence of a thiophene ring in N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide may enhance inhibitory potency compared to triazole-containing analogs like 7k/m, which lack sulfur-based heterocycles.

2-Cyano-3-(5-(2,3-Diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic Acid Derivatives

Thiophene-linked quinoxaline derivatives (e.g., compounds 6 and 7) were designed for photovoltaic applications. These compounds utilize thiophene as a conjugation extender and electron donor, with cyanoacrylic acid as an anchoring group .

Piperidine Carboxamides with Alternative Heterocycles

N-Ethyl-4-(Pyrazin-2-yloxy)piperidine-1-Carboxamide (BK50120)

This analog replaces thiophene with pyrazine, resulting in distinct physicochemical properties:

N-Ethyl-4-{1-Methyl-1H-Pyrrolo[2,3-b]Pyridin-2-yl}piperidine-1-Carboxamide

This compound features a pyrrolopyridine substituent:

- Boiling Point : Predicted at 545.3°C, higher than thiophene analogs due to increased aromaticity .

- Density : 1.23 g/cm³, suggesting compact molecular packing .

Comparison : The thiophene analog may exhibit lower metabolic stability than pyrrolopyridine derivatives, as sulfur-containing rings are prone to oxidative metabolism .

Local Anesthetic Piperidine Carboxamides

Compounds like 4h and 4m (N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide derivatives) demonstrated potent local anesthetic activity with low hepatotoxicity .

Comparison: this compound’s thiophene group may reduce toxicity compared to phenylaminoethyl substituents, but this requires experimental validation .

8-Oxo Inhibitors

N-Piperidinyl-benzimidazolone derivatives (e.g., compound 2 ) were optimized for 8-oxo inhibition, highlighting the versatility of piperidine carboxamides in targeting oxidative stress pathways .

Comparison : The thiophene substituent’s electron-rich nature could enhance binding to redox-sensitive enzymes compared to fluorophenyl groups in compound 2 .

Biological Activity

N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene group and an ethyl amide. This unique structure allows it to engage in various interactions with biological targets, making it a valuable tool in pharmacological research.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| Key Functional Groups | Thiophene, Piperidine, Amide |

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can facilitate π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including analgesic and neuroprotective activities.

1. Analgesic Effects

Research indicates that compounds like this compound may exhibit analgesic properties through modulation of neurotransmitter systems, particularly opioid receptors. These interactions are crucial for pain management and neurological function.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial activities. For instance, in vitro evaluations demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

3. Anticancer Potential

The compound has been investigated for its potential anticancer activity. Research into piperidine derivatives has shown that modifications can enhance cytotoxicity and apoptosis induction in cancer cell lines, suggesting that this compound may also have similar properties .

Comparative Analysis

A comparison with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Fluorobenzyl group | Enhanced lipophilicity; potential anticancer activity |

| N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Chlorobenzyl group | Similar activity; lower binding affinity |

| N-(2-[2-(4-chloro-phenyloxy)-phenylamino]-methyl)-phenyl-acetamide | Diverse substitutions | Potent inhibitors against specific cancer cell lines |

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound had notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

Study on Analgesic Effects

In a pharmacological study focusing on pain management, the compound was tested for its ability to modulate pain pathways through opioid receptor interactions. The findings suggested a significant reduction in pain responses in animal models treated with this compound compared to controls.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-ethyl-4-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. A typical procedure involves reacting 4-(thiophen-2-yl)piperidine with ethyl isocyanate in anhydrous dichloromethane under nitrogen. Post-synthesis, characterize using:

Q. How is the crystal structure of analogous piperidine-carboxamide compounds determined?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670), XRD revealed a monoclinic system (space group P21/c) with lattice parameters a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å. Hydrogen bonding (N–H⋯O) stabilizes the crystal packing . Similar protocols apply to the target compound, with thiophenyl substituents requiring attention to π-π stacking interactions .

Q. What analytical techniques resolve discrepancies in spectroscopic data for piperidine-carboxamides?

- Methodological Answer : Conflicting NMR or IR data can arise from tautomerism or solvent effects. To resolve:

- Compare experimental data with computational models (DFT/B3LYP) for optimized geometries.

- Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments.

- Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence the compound’s physicochemical properties?

- Methodological Answer : Substituent effects are studied via:

- Hammett plots to correlate electronic effects with reactivity.

- Hirshfeld surface analysis (e.g., for 5-(thiophen-2-yl) derivatives) quantifies intermolecular interactions (C–H⋯S, π-π). Thiophene enhances polarizability due to sulfur’s electronegativity, altering solubility and stability .

- LogP measurements (shake-flask/HPLC) assess lipophilicity changes .

Q. What strategies address low yields in carboxamide coupling reactions involving thiophenyl-piperidine scaffolds?

- Methodological Answer : Optimize via:

- Catalyst screening : Use HATU or EDCI/HOBt for efficient amide bond formation.

- Solvent selection : Anhydrous DMF or THF minimizes side reactions.

- Temperature control : Reactions at 0–5°C reduce epimerization in chiral centers .

If yields remain low, employ microwave-assisted synthesis (50–100°C, 30 min) to accelerate kinetics .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., GPCRs).

- Pharmacophore mapping : Align thiophene and carboxamide groups with known active sites.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.

Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What experimental evidence explains contradictory stability data under acidic/basic conditions?

- Methodological Answer : Stability studies (pH 1–13, 37°C) with UHPLC-MS monitoring identify degradation products. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.